
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is a synthetic peptide composed of eight amino acids. This compound is known for its potential applications in various fields, including medicine and biochemistry. It is a part of a class of compounds that mimic naturally occurring peptides in the body, often used in research and therapeutic settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling agents like Fmoc or Boc for amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may bind to a receptor and activate or inhibit downstream signaling cascades, leading to a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leuprolide Acetate: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH).
Triptorelin: Another GnRH analog used in similar therapeutic contexts.
Histrelin: A GnRH agonist with applications in treating hormone-dependent conditions.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other similar peptides, its sequence and structure may offer unique binding affinities and biological activities, making it valuable for specialized research and therapeutic purposes.
Propriétés
Numéro CAS |
377755-88-9 |
|---|---|
Formule moléculaire |
C39H49N9O13 |
Poids moléculaire |
851.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H49N9O13/c49-18-30(48-38(59)31(19-50)47-36(57)28(15-23-17-40-20-42-23)45-33(54)25-7-4-12-41-25)37(58)44-27(14-22-8-10-24(51)11-9-22)34(55)43-26(13-21-5-2-1-3-6-21)35(56)46-29(39(60)61)16-32(52)53/h1-3,5-6,8-11,17,20,25-31,41,49-51H,4,7,12-16,18-19H2,(H,40,42)(H,43,55)(H,44,58)(H,45,54)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,60,61)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
LWAFCERXEZJWSP-XIJWKTHWSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
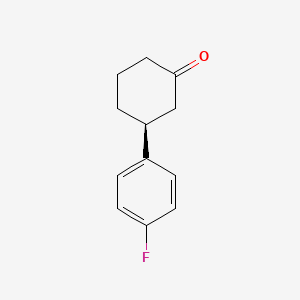
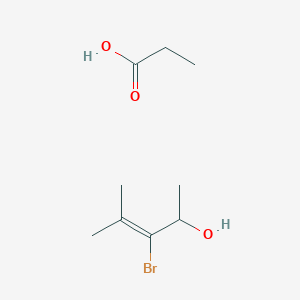
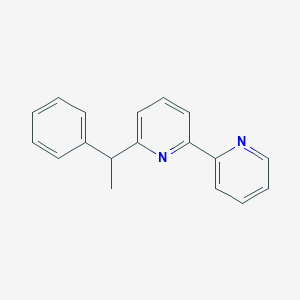
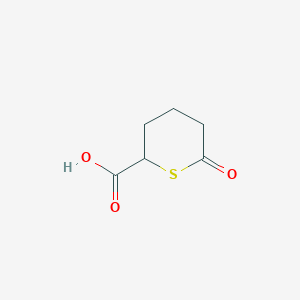
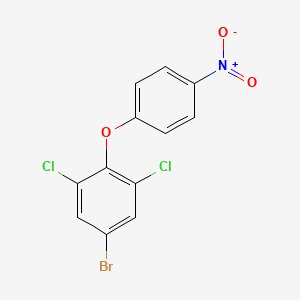
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
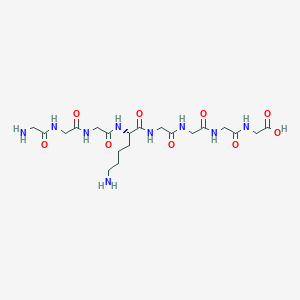
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
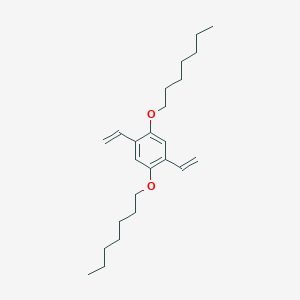


![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

